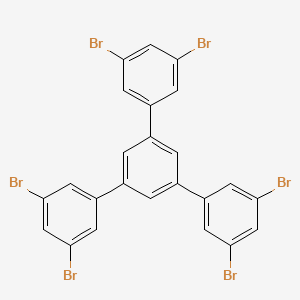

1,3,5-Tris(3,5-dibromophenyl)benzene

描述

BenchChem offers high-quality 1,3,5-Tris(3,5-dibromophenyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Tris(3,5-dibromophenyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1,3,5-tris(3,5-dibromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H12Br6/c25-19-4-16(5-20(26)10-19)13-1-14(17-6-21(27)11-22(28)7-17)3-15(2-13)18-8-23(29)12-24(30)9-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMGLVNBADCRDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C2=CC(=CC(=C2)Br)Br)C3=CC(=CC(=C3)Br)Br)C4=CC(=CC(=C4)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H12Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343632 | |

| Record name | 3,3'',5,5''-Tetrabromo-5'-(3,5-dibromophenyl)-1,1':3',1''-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

779.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29102-67-8 | |

| Record name | 3,3'',5,5''-Tetrabromo-5'-(3,5-dibromophenyl)-1,1':3',1''-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Tris(3,5-dibromophenyl)benzene

CAS Number: 29102-67-8

Abstract

This technical guide provides a comprehensive overview of 1,3,5-Tris(3,5-dibromophenyl)benzene, a symmetrically substituted aromatic compound with significant potential in materials science and organic synthesis. The document details its physicochemical properties, outlines a robust synthetic protocol based on the acid-catalyzed cyclotrimerization of 3,5-dibromoacetophenone, and explores its applications as a versatile building block for dendrimers, covalent organic frameworks (COFs), and flame-retardant materials. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering field-proven insights and detailed methodologies to support advanced research and development activities.

Introduction: A Molecule of Symmetrical Complexity and Function

1,3,5-Tris(3,5-dibromophenyl)benzene is a unique organic compound characterized by a central benzene ring trisubstituted with 3,5-dibromophenyl moieties.[1] This high degree of bromination and its C3 symmetry impart significant thermal stability, hydrophobicity, and specific electronic properties.[1] These attributes make it a highly valuable precursor in several advanced applications. The six bromine atoms serve as reactive sites for further functionalization, enabling the construction of complex, three-dimensional molecular architectures. Its rigid, planar core structure is a key feature for creating materials with defined porosities and exceptional stability.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 1,3,5-Tris(3,5-dibromophenyl)benzene is paramount for its application in synthesis and materials science.

Physical Properties

| Property | Value | Source |

| CAS Number | 29102-67-8 | [2][3][4] |

| Molecular Formula | C₂₄H₁₂Br₆ | [1] |

| Molecular Weight | 779.78 g/mol | [1][5] |

| Appearance | Light yellow to brown powder/crystal | [3] |

| Purity | >95.0% (HPLC) | [3][5] |

Spectroscopic Characterization

Note: Experimentally derived NMR and mass spectrometry data for 1,3,5-Tris(3,5-dibromophenyl)benzene are not widely published. The following are predicted spectra based on the known structure and data from analogous compounds.

¹H NMR (Predicted): Due to the molecule's high symmetry, a simple spectrum is anticipated. The protons on the central benzene ring would appear as a singlet, as would the two distinct protons on the outer dibromophenyl rings.

¹³C NMR (Predicted): The symmetrical nature of the molecule would also lead to a relatively simple ¹³C NMR spectrum, with distinct signals for the quaternary carbons and the protonated carbons of the aromatic rings.

Mass Spectrometry (Predicted): The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing six bromine atoms.

Synthesis of 1,3,5-Tris(3,5-dibromophenyl)benzene: A Mechanistic Approach

The most direct and efficient method for the synthesis of 1,3,5-triarylbenzenes is the acid-catalyzed self-condensation (cyclotrimerization) of the corresponding acetophenone derivative. For the synthesis of 1,3,5-Tris(3,5-dibromophenyl)benzene, the precursor is 3,5-dibromoacetophenone.

Reaction Principle: Acid-Catalyzed Cyclotrimerization

The reaction proceeds via an acid-catalyzed aldol-type condensation. The acid catalyst protonates the carbonyl oxygen of the acetophenone, facilitating the formation of an enol intermediate. This enol then acts as a nucleophile, attacking the protonated carbonyl of a second acetophenone molecule. A series of condensation and dehydration steps ensue, ultimately leading to the formation of the stable, aromatic 1,3,5-trisubstituted benzene ring. This method is favored for its high atom economy, as water is the only byproduct.

Caption: Acid-catalyzed cyclotrimerization of 3,5-dibromoacetophenone.

Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the cyclotrimerization of halo-substituted acetophenones.

Materials:

-

3,5-Dibromoacetophenone

-

Methanesulfonic acid (MeSO₃H) or p-Toluenesulfonic acid (p-TsOH)

-

Ethanol

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dibromoacetophenone (1.0 equivalent).

-

Add the acid catalyst (e.g., MeSO₃H, 0.2 equivalents).

-

Heat the reaction mixture to 100-140 °C with vigorous stirring. The reaction can be performed neat (solvent-free).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 3 to 10 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add hot ethanol to the solidified crude product and stir to dissolve the product while leaving the insoluble catalyst behind.

-

Filter the hot solution to remove the catalyst.

-

Allow the filtrate to cool to induce crystallization of the product. Water can be added to further promote precipitation.

-

Collect the solid product by vacuum filtration and wash with a cold ethanol/water mixture.

-

Dry the product under vacuum to yield 1,3,5-Tris(3,5-dibromophenyl)benzene.

Self-Validation: The purity of the synthesized product should be confirmed by HPLC. The structure should be verified using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with predicted values.

Applications in Materials Science and Organic Synthesis

The unique structural and chemical properties of 1,3,5-Tris(3,5-dibromophenyl)benzene make it a valuable building block in several areas of advanced materials science.

Dendrimer Synthesis

The C₃ symmetry of the 1,3,5-Tris(3,5-dibromophenyl)benzene core makes it an ideal starting point for the synthesis of dendrimers. The six bromine atoms can be substituted through various cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach dendritic wedges, leading to the formation of highly branched, monodisperse macromolecules. These dendrimers have potential applications in catalysis, drug delivery, and light-emitting diodes.

Caption: Dendrimer synthesis using a 1,3,5-Tris(3,5-dibromophenyl)benzene core.

Covalent Organic Frameworks (COFs)

1,3,5-Tris(3,5-dibromophenyl)benzene is an excellent monomer for the synthesis of two-dimensional (2D) and three-dimensional (3D) covalent organic frameworks. The rigid structure and trifunctional nature of the core, combined with the reactivity of the bromine atoms, allow for the formation of porous, crystalline polymers with high thermal stability and surface area. These materials are promising for applications in gas storage, separation, and catalysis.

Flame Retardants

The high bromine content of 1,3,5-Tris(3,5-dibromophenyl)benzene makes it a candidate for use as a flame retardant or as a precursor for more complex flame-retardant molecules. Brominated compounds can act as radical scavengers in the gas phase during combustion, thereby inhibiting the flame propagation.

Safety and Handling

As with all brominated organic compounds, 1,3,5-Tris(3,5-dibromophenyl)benzene should be handled with appropriate safety precautions.[1] It is advisable to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For disposal, follow local regulations for chemical waste.

Conclusion

1,3,5-Tris(3,5-dibromophenyl)benzene is a highly functionalized and symmetrical molecule with significant potential as a building block in advanced materials synthesis. Its robust and predictable synthesis via acid-catalyzed cyclotrimerization, coupled with the versatility of its six bromine substituents, makes it a valuable tool for researchers in materials science and organic chemistry. Further exploration of its properties and applications is likely to lead to the development of novel materials with tailored functionalities.

References

-

Scientific Sales, Inc. (n.d.). 1 3 5-TRIS(3 5-DIBROMOPHENYL)BENZENE 1G. Retrieved January 12, 2026, from [Link]

-

LookChem. (n.d.). 1,3,5-Tris(3,5-dibromophenyl)benzene CAS NO.29102-67-8. Retrieved January 12, 2026, from [Link]

-

Tayebbe, R., et al. (2015). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. RSC Advances, 5(10), 7585-7592. [Link]

-

ChemBK. (2024, April 10). 1,3,5-Tris(3-bromophenyl)benzene. Retrieved January 12, 2026, from [Link]

Sources

- 1. CAS 29102-67-8: 1,3,5-Tris(3,5-dibromophenyl)benzene [cymitquimica.com]

- 2. 1,3,5-Tris(3,5-dibromophenyl)benzene, CasNo.29102-67-8 Shanghai PotentPharm Science and Technology Co.,Ltd China (Mainland) [potentpharm.lookchem.com]

- 3. 1,3,5-Tris(3,5-dibromophenyl)benzene | 29102-67-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 1,3,5-Tris(3,5-dibromophenyl)benzene | 29102-67-8 [chemicalbook.com]

- 5. scisale.com [scisale.com]

An In-Depth Technical Guide to 1,3,5-Tris(3,5-dibromophenyl)benzene

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It details the core properties, synthesis, characterization, and applications of 1,3,5-Tris(3,5-dibromophenyl)benzene, a key building block in advanced organic synthesis.

Section 1: Introduction and Core Significance

1,3,5-Tris(3,5-dibromophenyl)benzene is a highly functionalized aromatic compound characterized by a central benzene ring symmetrically substituted with three 3,5-dibromophenyl groups.[1] Its structure is notable for its C₃ symmetry and high degree of bromination, containing six reactive bromine atoms. These bromine atoms serve as versatile synthetic handles, making the molecule an exceptionally valuable trifunctional building block, or "node," for constructing complex, three-dimensional molecular architectures.

Its utility is primarily recognized in materials science, where it serves as a precursor for dendrimers, star-shaped polymers, and advanced porous materials such as Covalent Organic Frameworks (COFs).[2][3][4] The high bromine content also imparts properties relevant to the development of flame retardants.[1] For professionals in drug development, while not a therapeutic agent itself, this molecule represents a foundational scaffold. Its rigid, well-defined three-dimensional structure is ideal for creating novel molecular platforms from which new classes of compounds can be explored.

Section 2: Physicochemical and Structural Data

The fundamental properties of 1,3,5-Tris(3,5-dibromophenyl)benzene are summarized below. Accurate knowledge of these parameters is critical for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₁₂Br₆ | [1][5][6] |

| Molecular Weight | 779.78 g/mol | [1] |

| CAS Number | 29102-67-8 | [1][5][7] |

| IUPAC Name | 1,3,5-Tris(3,5-dibromophenyl)benzene | [6] |

| Synonyms | 3,3'',5,5''-Tetrabromo-5'-(3,5-dibromophenyl)-1,1':3',1''-terphenyl | [1][6] |

| Appearance | Solid | [1] |

| InChI Key | VBMGLVNBADCRDN-UHFFFAOYSA-N | [6] |

| SMILES | C1=C(C=C(C=C1C2=CC(=CC(=C2)Br)Br)C3=CC(=CC(=C3)Br)Br)C4=CC(=CC(=C4)Br)Br | [1][6] |

Section 3: Synthesis and Mechanistic Insights

The construction of the multiple aryl-aryl C-C bonds in 1,3,5-Tris(3,5-dibromophenyl)benzene is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a robust and widely adopted method for this purpose, valued for its high functional group tolerance and excellent yields.[8][9]

The logical synthetic approach involves the coupling of a central trifunctional core, 1,3,5-tribromobenzene, with three equivalents of a peripheral boronic acid derivative, 3,5-dibromophenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a self-validating system, concluding with purification and subsequent characterization to confirm the identity and purity of the final product.

-

Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3,5-tribromobenzene (1.0 eq), 3,5-dibromophenylboronic acid (3.3 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Expertise & Experience: Using a slight excess of the boronic acid (3.3 eq instead of 3.0) helps to drive the reaction to completion, ensuring all three positions on the central ring are substituted. The catalyst loading is kept low (5 mol%) for efficiency and to minimize residual palladium in the product.

-

-

Solvent and Reagent Addition: Add a degassed 2:1 mixture of toluene and ethanol (e.g., 30 mL) to the flask, followed by an aqueous solution of a base, typically 2M potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (6.0 eq).[10]

-

Expertise & Experience: A biphasic solvent system is common in Suzuki reactions. The organic solvent (toluene) solubilizes the aryl halides and catalyst, while the aqueous phase contains the base. The base is crucial for activating the boronic acid by forming a more nucleophilic boronate complex, which is a key step in the catalytic cycle. Degassing the solvents (e.g., by bubbling nitrogen through them) is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Trustworthiness: Monitoring by TLC allows for empirical validation that the starting materials are being consumed and a new, less polar product is forming. The reaction is considered complete when the limiting reagent (1,3,5-tribromobenzene) is no longer visible on the TLC plate.

-

-

Workup and Extraction: After cooling to room temperature, separate the organic and aqueous layers. Wash the organic layer sequentially with water and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Expertise & Experience: The aqueous washes remove the inorganic base and salts, while the brine wash helps to break any emulsions and further dry the organic layer.

-

-

Purification: Purify the crude solid product by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/dichloromethane gradient) or by recrystallization from a suitable solvent (e.g., chloroform/ethanol) to yield the pure product.

-

Trustworthiness: Purification is a critical self-validating step. Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and side products. Successful recrystallization yields a product with a sharp melting point, indicating high purity.

-

Section 4: Structural Characterization and Validation

Confirming the identity and purity of the synthesized molecule is non-negotiable. A combination of spectroscopic techniques provides a comprehensive validation of the target structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's high symmetry. It should display distinct signals in the aromatic region (approx. 7.5-8.0 ppm). The protons on the central benzene ring and the peripheral dibromophenyl rings will have characteristic chemical shifts and coupling patterns that can be definitively assigned.

-

¹³C NMR: The carbon NMR spectrum will similarly reflect the molecular symmetry, showing a specific number of signals corresponding to the unique carbon environments in the aromatic structure.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): This is the most definitive technique for confirming the molecular formula. The experimentally measured mass should match the calculated exact mass of C₂₄H₁₂Br₆. A key validation feature is the unique isotopic pattern generated by the six bromine atoms (¹⁹Br and ⁸¹Br isotopes), which provides an unmistakable fingerprint for the compound.

-

Section 5: Applications in Advanced Materials and Synthesis

The primary value of 1,3,5-Tris(3,5-dibromophenyl)benzene lies in its role as a rigid, trifunctional core for building larger, well-defined supramolecular structures. The six bromine atoms are excellent leaving groups for subsequent cross-coupling reactions, allowing for the attachment of a wide variety of functional groups.

-

Dendrimers and Star-Shaped Molecules: The C₃ symmetry makes this molecule an ideal core for the divergent synthesis of dendrimers.[4] By reacting the six bromine sites, successive generations of branching units can be added, creating highly complex, monodisperse macromolecules with tailored peripheral functionalities.

-

Porous Materials (COFs and POPs): In the synthesis of Covalent Organic Frameworks, this molecule can act as a 3-connecting or 6-connecting node.[2] Polymerization with complementary linear or triangular linkers leads to the formation of highly ordered, porous crystalline networks with applications in gas storage, separation, and catalysis.

-

Organic Electronics: While the parent molecule itself may not be electronically active, it serves as a rigid scaffold for creating materials used in Organic Light-Emitting Diodes (OLEDs).[2] Functional groups with specific charge-transport or emissive properties can be attached to the core, and the rigid structure helps prevent aggregation-caused quenching, potentially leading to more efficient devices.

-

Relevance to Drug Development: For drug discovery professionals, the molecule provides a robust and synthetically accessible scaffold. The ability to precisely place six different (or identical) substituents in a defined three-dimensional space is highly valuable for scaffold-based drug design. This allows for the systematic exploration of chemical space to optimize interactions with biological targets.

Section 6: Handling and Safety

As with all laboratory chemicals, 1,3,5-Tris(3,5-dibromophenyl)benzene should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]

-

Toxicity: Brominated organic compounds should be treated as potentially toxic.[1] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Section 7: Conclusion

1,3,5-Tris(3,5-dibromophenyl)benzene is more than a chemical of a specific molecular weight; it is a powerful and versatile platform for chemical innovation. Its highly symmetric, rigid, and functionalizable structure provides an exceptional foundation for the rational design of advanced materials and complex molecular architectures. From creating next-generation porous polymers to providing novel scaffolds for synthetic chemistry, its importance as a core building block is well-established and continues to grow.

References

-

1,3,5-Tris(3-bromophenyl)benzene - Introduction. ChemBK. [Link]

-

1,3,5-TRIS(3-BROMOPHENYL)BENZENE. ChemBK. [Link]

-

A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. The Royal Society of Chemistry. [Link]

-

1,3,5-Tri(p-bromophenyl)benzene. SIKÉMIA. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

3,3'',5,5''-Tetrabromo-5'-(3,5-dibromophenyl)-1,1':3',1''-terphenyl. PubChem. [Link]

-

The Chemistry of 1,3,5-Tris(4-bromophenyl)benzene: Synthesis and Applications. Ningbo Inno Pharmchem Co.,Ltd.. [Link]

-

Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p‑phenylene). PubMed Central. [Link]

-

1,3,5-Tribromobenzene. PubChem. [Link]

-

Synthesis of polymer-supported dendritic palladium nanoparticle catalysts for Suzuki coupling reaction. Springer. [Link]

-

Poly(amidoamine)-Dendrimer-Stabilized Pd(0) Nanoparticles as a Catalyst for the Suzuki Reaction. Pittelkow group. [Link]

-

The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. Royal Society of Chemistry. [Link]

-

Poly(para-phenylene)obtained by mechanochemical Suzuki polymerization... ResearchGate. [Link]

-

Benzene, 1,3,5-tribromo-. NIST WebBook. [Link]

-

1,3,5-Tris(3-bromophenyl)benzene: A Versatile Intermediate for Chemical Innovation. Ningbo Inno Pharmchem Co.,Ltd.. [Link]

Sources

- 1. CAS 29102-67-8: 1,3,5-Tris(3,5-dibromophenyl)benzene [cymitquimica.com]

- 2. 1,3,5-トリス(4-ブロモフェニル)ベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 1,3,5-TRIS(3,5-DIBROMOPHENYL)BENZENE | VSNCHEM [vsnchem.com]

- 6. 3,3'',5,5''-Tetrabromo-5'-(3,5-dibromophenyl)-1,1':3',1''-terphenyl | C24H12Br6 | CID 591077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3,5-Tris(3,5-dibromophenyl)benzene | 29102-67-8 [amp.chemicalbook.com]

- 8. Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p‑phenylene) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. chembk.com [chembk.com]

An In-depth Technical Guide to 1,3,5-Tris(3,5-dibromophenyl)benzene: A Keystone for Advanced Material Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Elegance and Functional Promise of a C₃-Symmetric Building Block

In the landscape of advanced organic materials and supramolecular chemistry, the pursuit of molecular precursors with high symmetry and pre-defined reactive sites is paramount. 1,3,5-Tris(3,5-dibromophenyl)benzene emerges as a molecule of significant interest, characterized by its elegant C₃-symmetric structure and a high degree of bromination. Its chemical formula is C₂₄H₁₂Br₆, and its CAS number is 29102-67-8.[1][2] This star-shaped molecule, featuring a central benzene core trisubstituted with 3,5-dibromophenyl moieties, offers a unique combination of structural rigidity, thermal stability, and versatile reactivity. These attributes make it a highly sought-after building block for the rational design and synthesis of a new generation of functional materials, including Covalent Organic Frameworks (COFs), Porous Organic Polymers (POPs), and dendrimers.[3][4] This guide provides a comprehensive technical overview of its structure, synthesis, characterization, and applications, with a particular focus on its relevance to materials science and the frontiers of drug delivery systems.

Molecular Structure and Physicochemical Properties

The defining feature of 1,3,5-Tris(3,5-dibromophenyl)benzene is its planar, threefold rotational symmetry. This symmetrical arrangement of six bromine atoms provides multiple reactive sites for further chemical transformations, such as cross-coupling reactions. The high bromine content also imparts significant hydrophobicity and contributes to its potential application as a flame retardant.[1][5]

| Property | Value | Source(s) |

| IUPAC Name | 1,3,5-Tris(3,5-dibromophenyl)benzene | [2] |

| Synonyms | 3,3'',5,5''-Tetrabromo-5'-(3,5-dibromophenyl)-1,1':3',1''-terphenyl | [1][2] |

| CAS Number | 29102-67-8 | [1][2] |

| Molecular Formula | C₂₄H₁₂Br₆ | [1][2] |

| Molecular Weight | 779.78 g/mol | [1] |

| Appearance | Light yellow to brown or dark green powder/crystal | [6] |

Synthesis of 1,3,5-Tris(3,5-dibromophenyl)benzene: A Methodological Approach

The synthesis of 1,3,5-Tris(3,5-dibromophenyl)benzene is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the target molecule from commercially available starting materials. A plausible synthetic route involves the coupling of 1,3,5-tribromobenzene with (3,5-dibromophenyl)boronic acid.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 1,3,5-Tris(3,5-dibromophenyl)benzene via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Representative)

Objective: To synthesize 1,3,5-Tris(3,5-dibromophenyl)benzene via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

1,3,5-Tribromobenzene

-

(3,5-Dibromophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3,5-tribromobenzene (1.0 eq.), (3,5-dibromophenyl)boronic acid (3.3 eq.), and potassium carbonate (6.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add deionized water and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., chloroform/hexane) to afford the pure 1,3,5-Tris(3,5-dibromophenyl)benzene.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium(0) complexes are highly effective in catalyzing the Suzuki-Miyaura reaction by facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.[7]

-

Base: The base (potassium carbonate) is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[7]

-

Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation and deactivation of the palladium(0) catalyst.

Spectroscopic Characterization

-

¹H NMR: Due to the high symmetry of the molecule, a simple ¹H NMR spectrum is expected. For the 3,5-dibromophenyl substituents, one would anticipate two distinct signals in the aromatic region: a triplet (or a sharp singlet depending on resolution) for the proton at the 4-position of the outer phenyl rings and a doublet for the protons at the 2- and 6-positions. The central benzene ring would show a singlet for its three equivalent protons.

-

¹³C NMR: The ¹³C NMR spectrum would also reflect the molecule's symmetry, showing a limited number of signals for the carbon atoms in unique electronic environments.

-

IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to C-H stretching of the aromatic rings, C=C stretching within the aromatic framework, and C-Br stretching vibrations.

Applications in Materials Science and Beyond

The unique structural features of 1,3,5-Tris(3,5-dibromophenyl)benzene make it a valuable precursor for a variety of advanced materials.

Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs)

The C₃ symmetry and multiple reactive bromine sites make this molecule an ideal building block for the synthesis of two- and three-dimensional porous polymers. Through reactions like Yamamoto or Ullmann coupling, the bromine atoms can be replaced to form new carbon-carbon bonds, leading to the formation of highly ordered and porous networks known as COFs or amorphous POPs.[3]

Caption: Conceptual diagram of 1,3,5-Tris(3,5-dibromophenyl)benzene (TDBB) as a building block for a Covalent Organic Framework.

The resulting porous materials exhibit high surface areas, tunable pore sizes, and exceptional thermal and chemical stability. These properties are highly desirable for applications in:

-

Gas Storage and Separation: The porous structure can be tailored to selectively adsorb and store gases like hydrogen, methane, and carbon dioxide.

-

Catalysis: The framework can be functionalized with catalytic sites for various chemical transformations.

-

Sensing: The electronic properties of the framework can be modulated by the presence of analytes, enabling their use as chemical sensors.

Relevance to Drug Development

While direct applications of 1,3,5-Tris(3,5-dibromophenyl)benzene in drug molecules are not established, its role as a precursor to COFs has significant implications for drug delivery.[9][10] COFs are being extensively investigated as nanocarriers for therapeutic agents due to their:

-

High Drug Loading Capacity: The porous nature allows for the encapsulation of large quantities of drug molecules.[3]

-

Biocompatibility: Composed of light elements like carbon, hydrogen, and nitrogen, COFs can be designed to have low cytotoxicity.[1]

-

Controlled Release: The release of the encapsulated drug can be controlled by the pore size and surface chemistry of the COF.[10]

The use of a highly brominated building block like 1,3,5-Tris(3,5-dibromophenyl)benzene could also be explored for imparting specific properties to the resulting materials. Bromine atoms can participate in halogen bonding, which is an increasingly recognized interaction in drug design.[11] Furthermore, highly brominated compounds are being investigated for their potential anticancer activities.[12][13]

Dendrimers and Star-Shaped Molecules

The C₃-symmetric core of 1,3,5-Tris(3,5-dibromophenyl)benzene is an excellent starting point for the divergent synthesis of dendrimers.[4] By iteratively reacting the bromine atoms with appropriate branching units, highly branched, monodisperse macromolecules can be constructed. These dendritic structures have applications in catalysis, light-harvesting, and as nanocarriers for guest molecules.

Flame Retardants

The high bromine content of 1,3,5-Tris(3,5-dibromophenyl)benzene makes it a candidate for use as a flame retardant.[5] Brominated flame retardants function by releasing bromine radicals upon heating, which interfere with the radical chain reactions of combustion in the gas phase, thereby quenching the fire.[14][15]

Safety and Handling

As with all brominated organic compounds, 1,3,5-Tris(3,5-dibromophenyl)benzene should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Based on data for the analogous 1,3,5-Tris(4-bromophenyl)benzene, the following safety information should be considered[16][17]:

-

Pictograms: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statements: H318 (Causes serious eye damage), H413 (May cause long lasting harmful effects to aquatic life).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

1,3,5-Tris(3,5-dibromophenyl)benzene stands out as a molecule with a unique combination of high symmetry, multiple reactive sites, and inherent properties derived from its brominated structure. Its utility as a versatile building block for the synthesis of advanced materials like Covalent Organic Frameworks, Porous Organic Polymers, and dendrimers is well-established. For researchers and scientists in materials science and drug development, this molecule offers a powerful tool for the rational design of functional materials with tailored properties. The exploration of COFs derived from this precursor for applications in drug delivery represents an exciting and promising frontier in medicinal chemistry and materials science. As synthetic methodologies continue to advance, the full potential of 1,3,5-Tris(3,5-dibromophenyl)benzene in creating innovative solutions for a range of scientific challenges is yet to be fully realized.

References

-

RSC Publishing. Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach - Chemical Communications. [Link]

-

Taylor & Francis Online. Covalent Organic Frameworks (COFs) for Drug Delivery Applications. [Link]

-

MDPI. Covalent Organic Frameworks as Nanocarriers for Improved Delivery of Chemotherapeutic Agents. [Link]

-

BSEF. Bromine-based Flame retardants. [Link]

-

PubChem. Tetrabromo-5'-(3,5-dibromophenyl)-1,1':3',1''-terphenyl. [Link]

-

BSEF. Bromine & Fire Safety. [Link]

-

Formulated Polymer Products. How Do Flame Retardants Work?[Link]

-

PMC - PubMed Central - NIH. C3-Symmetric Ligands in Drug Design: When the Target Controls the Aesthetics of the Drug. [Link]

-

Ascensus. Benefits of Utilizing UV Bromination in Pharmaceutical Manufacturing. [Link]

-

The Royal Society of Chemistry. A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

SpringerLink. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

-

Tethys Chemical. The Role of Bromine in Modern Pharmaceuticals. [Link]

-

RSC Publishing. An overview of the synthetic strategies of C3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications. [Link]

-

Wikipedia. 1,3,5-Tribromobenzene. [Link]

-

AZoM. What Is Bromine Used For?[Link]

-

PMC - PubMed Central - NIH. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

-

Request PDF. Chiral Poly(aromatic amide ester) Dendrimers Bearing an Amino Acid Derived C3‐Symmetric Core − Synthesis and Properties. [Link]

-

ACS Publications. Synthesis and Photophysical Properties of C3-Symmetric Star-Shaped Molecules Containing Heterocycles Such as Furan, Thiophene, and Oxazole. [Link]

-

ResearchGate. 1,3,5-Tris(p-bromophenyl)benzene. [Link]

-

Organic Syntheses. Benzene, 1,3,5-tribromo-. [Link]

-

DiVA portal. Suzuki reactions in novel liquids. [Link]

-

PrepChem.com. Preparation of 1,3,5-tribromobenzene. [Link]

-

Semantic Scholar. Synthesis of triphenylene derivatives by Pd-catalyzed Suzuki coupling/intramolecular C H activation between arylboronic acids and dibromobiphenyls. [Link]

Sources

- 1. basparesh.ippi.ac.ir [basparesh.ippi.ac.ir]

- 2. frfabric.com [frfabric.com]

- 3. researchgate.net [researchgate.net]

- 4. An overview of the synthetic strategies of C3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Bromine-based Flame retardants - BSEF [bsef.com]

- 6. Brominated flame retardant - Wikipedia [en.wikipedia.org]

- 7. diva-portal.org [diva-portal.org]

- 8. rsc.org [rsc.org]

- 9. Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 12. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 13. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bsef.com [bsef.com]

- 15. polymers.co.uk [polymers.co.uk]

- 16. fishersci.com [fishersci.com]

- 17. 1,3,5-三(4-溴苯基)苯 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of 1,3,5-Tris(3,5-dibromophenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of 1,3,5-Tris(3,5-dibromophenyl)benzene, a highly brominated aromatic compound of significant interest in materials science and organic synthesis. Due to the limited availability of experimentally verified data for this specific molecule, this guide establishes a framework for its characterization by drawing parallels with its isomers and related compounds. We will explore its fundamental physicochemical properties, spectroscopic signature, and structural characteristics, providing both established data for analogous compounds and validated methodologies for the experimental determination of the properties of the title compound. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel functional materials.

Introduction: The Significance of a Star-Shaped Aromatic Scaffold

1,3,5-Tris(3,5-dibromophenyl)benzene is a star-shaped molecule featuring a central benzene ring symmetrically substituted with three 3,5-dibromophenyl groups. This high degree of bromination and rigid, planar core make it a compelling building block for the synthesis of advanced materials. The bromine atoms serve as reactive sites for cross-coupling reactions, enabling the construction of larger, well-defined architectures such as covalent organic frameworks (COFs) and porous organic polymers (POPs).[1] The inherent thermal stability and hydrophobicity conferred by the multiple bromine atoms make it a candidate for applications in flame retardants and robust electronic materials.[1]

Understanding the physical properties of this molecule is paramount for its successful application. Properties such as solubility dictate the choice of reaction and purification solvents, while the melting and boiling points are critical for processing and determining the material's thermal stability. Spectroscopic and crystallographic data provide definitive structural confirmation and insights into the molecule's electronic and packing characteristics.

Physicochemical Properties: A Comparative Analysis

While specific experimental data for 1,3,5-Tris(3,5-dibromophenyl)benzene is not widely available in the literature, we can infer its properties based on its structure and by comparing it with its isomers and related compounds.

| Property | 1,3,5-Tris(3,5-dibromophenyl)benzene | 1,3,5-Tris(4-bromophenyl)benzene (Isomer) | 1,3,5-Tribromobenzene (Related Compound) |

| Molecular Formula | C₂₄H₁₂Br₆[2] | C₂₄H₁₅Br₃[3] | C₆H₃Br₃[4] |

| Molecular Weight | 779.78 g/mol [2] | 543.09 g/mol [3] | 314.80 g/mol [4] |

| CAS Number | 29102-67-8[2] | 7511-49-1[3] | 626-39-1[4] |

| Appearance | Reported as a solid[2] | White to yellow crystalline powder[4] | White crystalline solid[5] |

| Melting Point | Data not available | 261-265 °C[3] | 95-97 °C[5] |

| Boiling Point | Data not available | Data not available | 271 °C[4] |

| Solubility | Insoluble in water; likely soluble in non-polar organic solvents like THF, chloroform, and toluene. | Data not available | Insoluble in water; soluble in hot ethanol, benzene, and chloroform.[5] |

Expert Insights: The significantly higher molecular weight and greater number of bromine atoms in 1,3,5-Tris(3,5-dibromophenyl)benzene compared to its 4-bromo isomer suggest that it will have a substantially higher melting point, likely well above 300 °C, due to stronger intermolecular forces (van der Waals and halogen bonding). Its solubility is expected to be poor in polar solvents and moderate in non-polar aromatic solvents. The bulky dibromophenyl groups will influence its crystal packing and may lead to different polymorphic forms.

Synthesis and Purification: A Generalized Protocol

The synthesis of 1,3,5-triarylbenzenes is commonly achieved through the acid-catalyzed cyclotrimerization of the corresponding acetophenone derivative.[6]

Experimental Protocol: Synthesis of 1,3,5-Triarylbenzenes

Causality: This protocol outlines a general method for the synthesis of 1,3,5-triarylbenzenes. The choice of a suitable catalyst, such as a surface-modified nanoclinoptilolite, is to promote the cyclotrimerization reaction while minimizing side products. The recrystallization step is crucial for obtaining a high-purity final product.

Materials:

-

Substituted acetophenone (e.g., 3,5-dibromoacetophenone)

-

Surface-modified nanoclinoptilolite catalyst[6]

-

Ethanol

-

Deionized water

Procedure:

-

To a small test tube, add the substituted acetophenone (1 mmol) and the surface-modified nanoclinoptilolite catalyst (0.01 g).[6]

-

Stir the reaction mixture at 100 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Upon completion, add hot ethanol to the reaction mixture to dissolve the product.[6]

-

Filter the hot solution to remove the insoluble catalyst.[6]

-

Concentrate the filtrate under reduced pressure.[6]

-

Recrystallize the crude product from an ethanol/water mixture (e.g., 3:1 v/v) to yield the purified 1,3,5-triarylbenzene.[6]

Self-Validation: The purity of the synthesized compound should be verified by measuring its melting point and comparing it to literature values (if available), as well as by spectroscopic analysis (NMR and IR). The presence of sharp, well-defined peaks in the NMR spectra and the absence of impurity signals are indicative of a pure product.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 1,3,5-Tris(3,5-dibromophenyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insights: The 1H NMR spectrum of 1,3,5-Tris(3,5-dibromophenyl)benzene is expected to be relatively simple due to the molecule's high symmetry. The protons on the central benzene ring will appear as a singlet, while the protons on the peripheral dibromophenyl rings will exhibit characteristic splitting patterns (doublets and triplets). The 13C NMR spectrum will show distinct signals for the different carbon environments, with the carbons attached to bromine atoms being significantly downfield.

Reference Data for 1,3,5-Tris(4-bromophenyl)benzene:

-

1H NMR (500 MHz, CDCl₃): δ 7.70 (s, 3H), 7.62 (d, J = 8.5 Hz, 6H), 7.56 (d, J = 8.5 Hz, 6H).[6]

-

13C NMR (125 MHz, CDCl₃): δ 141.7, 139.9, 132.3, 129.0, 125.2, 122.4.[6]

Infrared (IR) Spectroscopy

Expert Insights: The IR spectrum will be dominated by characteristic aromatic C-H and C-C stretching and bending vibrations. The C-Br stretching vibrations will appear in the fingerprint region.

Reference Data for 1,3,5-Tris(4-bromophenyl)benzene:

-

IR (KBr): νmax= 3043, 1595, 1489, 1379, 1075, 1007, 809 cm-1.[6]

Structural Analysis: From Molecular Confirmation to Supramolecular Assembly

Expert Insights: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of 1,3,5-Tris(3,5-dibromophenyl)benzene. The crystal structure would reveal bond lengths, bond angles, and the packing of the molecules in the solid state. Due to the presence of multiple bromine atoms, it is anticipated that halogen bonding and π-π stacking interactions will play a significant role in the crystal packing. While a crystal structure for the title compound is not available, the structure of its isomer, 1,3,5-Tris(p-bromophenyl)benzene, has been reported to crystallize in the orthorhombic space group P2₁2₁2₁ with three molecules in the asymmetric unit.[2]

Applications in Materials Science

The rigid, C₃-symmetric, and highly functionalized nature of 1,3,5-Tris(3,5-dibromophenyl)benzene makes it an excellent candidate for the construction of porous organic materials.

Covalent Organic Frameworks (COFs)

Expert Insights: In the synthesis of COFs, 1,3,5-Tris(3,5-dibromophenyl)benzene can act as a trifunctional node. Through reactions like Suzuki or Sonogashira coupling, the bromine atoms can be replaced to form extended, two- or three-dimensional crystalline networks with permanent porosity. These materials have potential applications in gas storage, separation, and catalysis.

Caption: Workflow for the synthesis of a COF using 1,3,5-Tris(3,5-dibromophenyl)benzene as a building block.

Conclusion

1,3,5-Tris(3,5-dibromophenyl)benzene represents a molecule of considerable potential for the advancement of materials science. While a complete experimental characterization of its physical properties is yet to be fully documented in the public domain, this guide has provided a comprehensive framework for its study. By leveraging data from its isomers and related compounds, and by outlining established methodologies for its synthesis and characterization, we have laid the groundwork for future research and development. The insights provided herein are intended to empower researchers to unlock the full potential of this versatile building block in the creation of novel functional materials.

References

-

Tayeb, R., et al. (2015). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. RSC Advances, 5(103), 84883-84892. [Link]

-

Royal Society of Chemistry. (2012). Supporting information for "Supramolecular Gels Formed by 1,3,5-Tris(bromomethyl)benzene Derivatives". [Link]

-

Wang, L., et al. (2018). Practical Access to 1,3,5-Triarylbenzenes from Chalcones and DMSO. Organic & Biomolecular Chemistry, 16(43), 8342-8346. [Link]

-

Beltran, L. M. C., et al. (2002). 1,3,5-Tris(p-bromophenyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 58(8), o782-o783. [Link]

-

Fengchen Group Co., Ltd. (n.d.). 1,3,5-Tribromobenzene BP EP USP CAS 626-39-1. [Link]

Sources

- 1. 1,3,5-Tribromobenzene(626-39-1) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,3,5-Tris(4-bromophenyl)benzene 97 7511-49-1 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1,3,5-Tribromobenzene BP EP USP CAS 626-39-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. rsc.org [rsc.org]

1,3,5-Tris(3,5-dibromophenyl)benzene chemical properties

An In-Depth Technical Guide to 1,3,5-Tris(3,5-dibromophenyl)benzene: A Hexavalent Building Block for Advanced Materials

Introduction

1,3,5-Tris(3,5-dibromophenyl)benzene is a highly functionalized aromatic compound distinguished by its unique molecular architecture.[1] It features a central benzene core symmetrically substituted with three 3,5-dibromophenyl groups, resulting in a C₃-symmetric, star-shaped molecule with six carbon-bromine bonds. This high degree of bromination and defined geometry make it an exceptionally valuable and versatile building block in the fields of supramolecular chemistry, organic synthesis, and materials science.[1] The six bromine atoms serve as reactive handles for constructing complex, high-dimensional structures such as porous organic frameworks, dendrimers, and flame-retardant materials.[1]

This guide, intended for researchers and development scientists, offers a comprehensive technical overview of 1,3,5-Tris(3,5-dibromophenyl)benzene. We will delve into its core chemical and physical properties, outline a robust synthetic pathway, and explore its applications as a precursor to advanced functional materials. The narrative is grounded in the practical insights of a senior application scientist, emphasizing the rationale behind methodological choices to ensure both technical accuracy and reproducible outcomes.

Part 1: Core Physicochemical and Structural Properties

The utility of any molecular building block is fundamentally dictated by its intrinsic properties. Understanding these characteristics is paramount for designing synthetic strategies and predicting the behavior of the resulting materials.

Molecular Identity and Structure

1,3,5-Tris(3,5-dibromophenyl)benzene is a structurally precise molecule, a property that is critical for its role in creating ordered materials. Its high molecular weight is a direct consequence of the six heavy bromine atoms.

Table 1: Key Physicochemical Properties of 1,3,5-Tris(3,5-dibromophenyl)benzene

| Property | Value | Source(s) |

| IUPAC Name | 1,3,5-Tris(3,5-dibromophenyl)benzene | [2] |

| CAS Number | 29102-67-8 | [1][3][4] |

| Molecular Formula | C₂₄H₁₂Br₆ | [1][2] |

| Molecular Weight | 779.78 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | Insoluble in water; expected to be soluble in nonpolar organic solvents like THF, chloroform, and toluene. | Inferred from[1][5] |

| Thermal Stability | High; characteristic of poly-aromatic, poly-halogenated compounds. | Inferred from[1][5] |

The molecule's C₃ symmetry is a defining feature, influencing its packing in the solid state and its ability to form isotropic, ordered networks.

Caption: Molecular structure of 1,3,5-Tris(3,5-dibromophenyl)benzene.

Part 2: Synthesis and Spectroscopic Validation

A reliable and scalable synthesis is crucial for the widespread adoption of a chemical building block. The most direct approach to 1,3,5-trisubstituted benzene cores is the acid-catalyzed cyclotrimerization of an appropriately substituted acetophenone.

Proposed Synthetic Workflow

The synthesis proceeds via the trimerization of 3',5'-dibromoacetophenone. This precursor is commercially available or can be synthesized by the Friedel-Crafts acylation of 1,3-dibromobenzene. The subsequent cyclization is typically catalyzed by a strong acid, which promotes the condensation of three acetophenone molecules.

Caption: Proposed workflow for the synthesis of 1,3,5-Tris(3,5-dibromophenyl)benzene.

Experimental Protocol: Synthesis

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 3',5'-dibromoacetophenone (1.0 eq).

-

Solvent & Catalyst: Add a suitable high-boiling solvent such as 1,2-dichlorobenzene. Begin stirring and slowly add concentrated sulfuric acid (e.g., 0.5 eq) to the mixture.

-

Reaction: Heat the mixture to reflux (typically 150-180 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: The high temperature is necessary to overcome the activation energy for the triple condensation reaction. The strong acid acts as a catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the initial aldol-type condensation.

-

Workup: After cooling to room temperature, slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with water, followed by a cold organic solvent like ethanol to remove unreacted starting material and soluble impurities.

-

Final Purification: The crude solid can be further purified by recrystallization from a high-boiling solvent such as toluene or by column chromatography on silica gel.

Spectroscopic Validation Protocol

Validation of the final product's identity and purity is non-negotiable. Due to the molecule's high symmetry, NMR spectroscopy is a particularly powerful tool.

-

Sample Preparation: Dissolve a small amount (~5-10 mg) of the purified product in a deuterated solvent in which it is soluble, such as CDCl₃ or DMSO-d₆.

-

¹H NMR Analysis:

-

Expected Spectrum: The C₃ symmetry should result in a simple spectrum. One would anticipate three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm):

-

A singlet for the three protons on the central benzene ring.

-

A doublet (or triplet, depending on coupling) for the six protons at the 4- and 4''-positions of the outer rings.

-

A triplet (or doublet of doublets) for the three protons at the 2'-position of the outer rings.

-

-

-

¹³C NMR Analysis:

-

Expected Spectrum: The number of signals will correspond to the number of chemically non-equivalent carbon atoms. Due to symmetry, fewer than 24 signals are expected. Key signals would include those for the quaternary carbons bonded to bromine (C-Br) and the carbons of the central ring.

-

-

FTIR Analysis:

-

Prepare a KBr pellet or use an ATR accessory.

-

Expected Spectrum: Look for characteristic peaks for C-H stretching of aromatic rings (~3100-3000 cm⁻¹), C=C stretching within the aromatic rings (~1600-1450 cm⁻¹), and C-Br stretching (~600-500 cm⁻¹).

-

Part 3: Reactivity and Applications in Materials Science

The true value of 1,3,5-Tris(3,5-dibromophenyl)benzene lies in its role as a hexavalent node for creating extended, functional architectures. The six C-Br bonds are gateways to a vast range of chemical transformations.

Core Reactivity: Cross-Coupling Reactions

The aryl-bromide bonds are ideal substrates for various palladium- or copper-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to create rigid, conjugated linkages.

-

Ullmann Coupling: Homocoupling or heterocoupling to form biaryl linkages, often used in on-surface synthesis.[6]

This reactivity allows for the precise, programmable assembly of the molecule into larger, well-defined structures.

Application: Porous Organic Frameworks (POFs)

As a trifunctional or hexafunctional linker, this molecule is an exemplary candidate for synthesizing Covalent Organic Frameworks (COFs) and other porous polymers. By reacting it with complementary multi-topic linkers (e.g., linear di-boronic acids in a Suzuki polycondensation), one can generate robust, 2D or 3D networks with permanent porosity.

Caption: Logical diagram of monomer assembly into a porous organic framework.

These materials are highly sought after for applications in:

-

Gas Storage and Separation: The defined pore sizes can selectively adsorb gases like H₂, CO₂, or CH₄.

-

Catalysis: The framework can be functionalized with catalytic sites.

-

Sensing: Changes in the framework's electronic properties upon guest binding can be used for chemical sensing.

Application: Flame Retardants

The high bromine content (by mass) of 1,3,5-Tris(3,5-dibromophenyl)benzene makes it an effective flame retardant.[1] When incorporated into polymers, it can interfere with the combustion cycle in the gas phase by releasing bromine radicals, which act as flame inhibitors. Its high thermal stability ensures it remains intact during polymer processing.

Part 4: Safety, Handling, and Storage

As with all halogenated organic compounds, appropriate safety precautions must be observed.

-

Handling: Always handle in a well-ventilated fume hood. Wear standard personal protective equipment, including safety glasses, gloves, and a lab coat.[5] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic waste.

Conclusion

1,3,5-Tris(3,5-dibromophenyl)benzene is more than just a chemical compound; it is a precisely engineered platform for the bottom-up construction of advanced functional materials. Its combination of C₃ symmetry, thermal stability, and six reactive C-Br sites provides chemists and material scientists with a powerful tool for creating materials with tailored properties. From the high-surface-area networks of porous organic frameworks to the development of novel electronic materials and effective flame retardants, the potential applications of this building block are both broad and significant. A thorough understanding of its synthesis and reactivity, as outlined in this guide, is the first step toward unlocking this potential.

References

-

1,3,5-Tris(3-bromophenyl)benzene. ChemBK. [Link]

-

Tayebec, R., et al. A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Oriental Journal of Chemistry. [Link]

-

The Chemistry of 1,3,5-Tris(4-bromophenyl)benzene: Synthesis and Applications. Angene. [Link]

-

1,3,5-Tris(p-bromophenyl)benzene. ResearchGate. [Link]

-

3,3'',5,5''-Tetrabromo-5'-(3,5-dibromophenyl)-1,1':3',1''-terphenyl. PubChem. [Link]

-

1,3,5-Tri(p-bromophenyl)benzene. SIKÉMIA. [Link]

-

(a, d) Chemical structure of 1,3,5-tris(4-bromophenyl)benzene (TBPB,...). ResearchGate. [Link]

Sources

- 1. CAS 29102-67-8: 1,3,5-Tris(3,5-dibromophenyl)benzene [cymitquimica.com]

- 2. 3,3'',5,5''-Tetrabromo-5'-(3,5-dibromophenyl)-1,1':3',1''-terphenyl | C24H12Br6 | CID 591077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3,5-Tris(3,5-dibromophenyl)benzene | 29102-67-8 [chemicalbook.com]

- 4. 1,3,5-TRIS(3,5-DIBROMOPHENYL)BENZENE | VSNCHEM [vsnchem.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

1,3,5-Tris(3,5-dibromophenyl)benzene synthesis route

An In-depth Technical Guide to the Synthesis of 1,3,5-Tris(3,5-dibromophenyl)benzene

Authored by: Gemini, Senior Application Scientist

Introduction

1,3,5-Tris(3,5-dibromophenyl)benzene is a highly functionalized, star-shaped organic molecule characterized by a central benzene core symmetrically substituted with three 3,5-dibromophenyl arms. This C₃-symmetric structure, possessing six reactive bromine atoms, renders it an exceptionally valuable building block (synthon) in advanced materials science and supramolecular chemistry. The bromine atoms serve as versatile handles for further chemical modification, primarily through palladium-catalyzed cross-coupling reactions. This allows for the precise construction of complex, multi-dimensional architectures such as Covalent Organic Frameworks (COFs), porous organic polymers, and dendrimers.[1][2] The defined geometry and predictable connectivity of this molecule are critical for designing materials with tailored porosity, electronic properties, and catalytic activity.

This guide provides a comprehensive overview of the primary synthetic routes to 1,3,5-Tris(3,5-dibromophenyl)benzene, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the methodologies for researchers and professionals in chemical synthesis and materials development.

Retrosynthetic Analysis and Strategic Planning

Two principal and logically sound strategies emerge from a retrosynthetic analysis of the target molecule. The choice between these routes depends on factors such as starting material availability, desired scale, and tolerance for specific reaction conditions.

-

Strategy A: Acid-Catalyzed Cyclotrimerization. This approach involves the self-condensation of a single precursor, 3',5'-dibromoacetophenone. This is often the most direct and atom-economical route for synthesizing 1,3,5-trisubstituted benzene derivatives.[3][4]

-

Strategy B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. This powerful C-C bond-forming reaction involves coupling two different components: a central tri-electrophilic core (1,3,5-tribromobenzene) and an organoboronic acid derivative (3,5-dibromophenylboronic acid).[5][6]

Diagram: Retrosynthetic Pathways```dot

// Target Molecule target [label="1,3,5-Tris(3,5-dibromophenyl)benzene"];

// Strategy A acetophenone [label="3',5'-Dibromoacetophenone"]; strategy_A [label="Strategy A:\nCyclotrimerization", shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#4285F4"];

// Strategy B tbb [label="1,3,5-Tribromobenzene"]; boronic_acid [label="3,5-Dibromophenylboronic Acid"]; strategy_B [label="Strategy B:\nSuzuki-Miyaura Coupling", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#34A853"];

// Connections target -> strategy_A [label="C-C bond disconnection"]; strategy_A -> acetophenone;

target -> strategy_B [label="C-C bond disconnection"]; strategy_B -> tbb; strategy_B -> boronic_acid; }

Caption: Experimental workflow for the cyclotrimerization synthesis.

Detailed Experimental Protocol

This protocol is adapted from a similar procedure for related compounds. [7]

-

Reagent Preparation: To a solution of 3',5'-dibromoacetophenone (1.5 mmol) in dry nitromethane (1.5 mL) in a round-bottom flask equipped with a reflux condenser, add trifluoroacetic acid (TFA, 0.045 mL, 0.6 mmol).

-

Catalyst Addition: With stirring, add ethylenediamine (0.020 mL, 0.3 mmol). The amine acts as a co-catalyst to facilitate the condensation.

-

Reaction: The reaction mixture is heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 24-48 hours).

-

Workup: Upon completion, the mixture is cooled to room temperature. The reaction is quenched by the addition of a saturated ammonium chloride (NH₄Cl) solution.

-

Extraction: The aqueous mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic phases are then washed with saturated brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure. The resulting crude solid is purified by silica gel column chromatography to yield 1,3,5-tris(3,5-dibromophenyl)benzene.

Detailed Synthesis Route 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Principle and Mechanistic Insight

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its reliability and functional group tolerance. [5][8]The reaction mechanism involves a catalytic cycle with a palladium(0) species. [9][10]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of 1,3,5-tribromobenzene to form a Pd(II) species.

-

Transmetalation: A base activates the 3,5-dibromophenylboronic acid to form a more nucleophilic boronate complex. This complex then transfers its aryl group to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, reforming the C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle. This process is repeated for the remaining two C-Br bonds on the central ring.

Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol

-

Setup: A mixture of 1,3,5-tribromobenzene (1.0 mmol), 3,5-dibromophenylboronic acid (3.3 mmol, 1.1 eq. per Br), and a base such as potassium carbonate (K₂CO₃, 9.0 mmol) is added to a Schlenk flask.

-

Catalyst Addition: A palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%), is added.

-

Solvent and Degassing: A solvent mixture, typically toluene and water (e.g., 4:1 ratio, 20 mL), is added. The mixture is thoroughly degassed by bubbling with argon or nitrogen for 20-30 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: The mixture is heated to reflux (e.g., 90-100 °C) under an inert atmosphere and stirred vigorously. The reaction is monitored by TLC or LC-MS.

-

Workup: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated. The crude product is then purified by recrystallization or column chromatography.

Comparative Analysis of Synthetic Routes

| Feature | Cyclotrimerization (Strategy A) | Suzuki-Miyaura Coupling (Strategy B) |

| Starting Materials | One component: 3',5'-dibromoacetophenone | Two components: 1,3,5-tribromobenzene and 3,5-dibromophenylboronic acid |

| Atom Economy | High; byproduct is water. | Moderate; byproducts include borate salts and inorganic halides. |

| Reaction Conditions | Strong acid, high temperatures. | Milder conditions, but requires inert atmosphere and careful degassing. |

| Catalyst | Acid catalyst (e.g., TFA). | Precious metal catalyst (Palladium). |

| Yield | Can be very high for symmetrical products. [7] | Generally high and reliable. |

| Purification | Can be challenging due to partially cyclized oligomers. | Often cleaner, but requires removal of catalyst and boronic acid homo-coupling byproducts. |

Purification and Characterization

Purification Protocol

Regardless of the synthetic route, the crude product will likely contain impurities.

-

Column Chromatography: This is the most effective method for purification. A silica gel stationary phase is typically used. The mobile phase is a non-polar solvent system, such as a hexane/ethyl acetate mixture. [11]The optimal solvent ratio should first be determined by TLC, where the product should have an Rf value of ~0.3 for good separation. [11]* Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system (e.g., toluene/ethanol) can be an effective final purification step.

Expected Characterization Data

| Analysis | Expected Result |

| Appearance | White to off-white solid. |

| Melting Point | Expected to be high (>250 °C) due to molecular size and symmetry. (e.g., 1,3,5-Tris(4-bromophenyl)benzene melts at 261-265 °C). [1][12] |

| ¹H NMR (CDCl₃) | Two signals are expected: a singlet for the three equivalent protons on the central benzene ring and a singlet/triplet pattern for the nine protons on the outer dibromophenyl rings. |

| ¹³C NMR (CDCl₃) | Several distinct signals in the aromatic region (120-145 ppm) corresponding to the different carbon environments. |

| Mass Spec (MS) | A characteristic isotopic pattern for a molecule containing six bromine atoms. The molecular ion peak (M+) should be observed. |

Safety Considerations

-

Halogenated Aromatics: The starting materials and product are halogenated aromatic compounds. They should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Reagents: Trifluoroacetic acid is highly corrosive. Palladium catalysts can be toxic and are expensive. Solvents like toluene and nitromethane are flammable and have associated health risks.

-

Procedures: Reactions at reflux should be conducted with appropriate condenser cooling and behind a safety shield.

Conclusion

The synthesis of 1,3,5-Tris(3,5-dibromophenyl)benzene can be effectively achieved via two primary strategies: acid-catalyzed cyclotrimerization of 3',5'-dibromoacetophenone or Suzuki-Miyaura coupling of 1,3,5-tribromobenzene with 3,5-dibromophenylboronic acid. The cyclotrimerization route offers higher atom economy, while the Suzuki coupling provides greater modularity and often cleaner reaction profiles. The choice of method will be guided by laboratory resources, starting material availability, and desired scale. Proper purification and thorough characterization are essential to ensure the high purity required for its application as a precise building block in advanced materials.

References

-

Vertex AI Search Result [13](No valid URL provided in the search result)

-

Tayebec, R., et al. (2015). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. RSC Advances. Available at: [Link]

-

Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl₂ as a New Catalyst. (2014). Oriental Journal of Chemistry. Available at: [Link]

-

Coleman, G. H., & Talbot, W. F. Benzene, 1,3,5-tribromo-. Organic Syntheses. Available at: [Link]

-

Vertex AI Search Result [14](No valid URL provided in the search result)

-

Vertex AI Search Result (No valid URL provided in the search result)

-

Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]

-

Suzuki cross-coupling reaction of 1,3,5-tribromobenzene and phenylboronic acid. ResearchGate. Available at: [Link]

-

1,3,5-Tris(p-bromophenyl)benzene. ResearchGate. Available at: [Link]

-

Suzuki reactions in novel liquids. DiVA portal. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Available at: [Link]

-

1,3,5-Tri(p-bromophenyl)benzene. SIKÉMIA. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. article.sapub.org [article.sapub.org]

- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 6. researchgate.net [researchgate.net]

- 7. 1,3,5-Tris(3-bromophenyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diva-portal.org [diva-portal.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 1,3,5-三(4-溴苯基)苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. rsc.org [rsc.org]

- 14. m.youtube.com [m.youtube.com]

starting materials for 1,3,5-Tris(3,5-dibromophenyl)benzene synthesis

An In-depth Technical Guide to the Synthesis of 1,3,5-Tris(3,5-dibromophenyl)benzene

Introduction

1,3,5-Tris(3,5-dibromophenyl)benzene is a highly functionalized, star-shaped molecule of significant interest in the fields of materials science and supramolecular chemistry. Its rigid, C3-symmetric core and the presence of six reactive bromine atoms make it an exceptional building block for the synthesis of advanced materials. These materials include porous organic polymers (POPs), covalent organic frameworks (COFs), and dendrimers. The bromine atoms serve as versatile handles for further functionalization through various cross-coupling reactions, allowing for the precise tuning of the resulting materials' electronic, optical, and physical properties. This guide provides a detailed overview of the primary synthetic strategies for obtaining 1,3,5-Tris(3,5-dibromophenyl)benzene, with a focus on the required starting materials and the underlying chemical principles.

Primary Synthetic Strategies

There are two principal and well-established methodologies for the synthesis of 1,3,5-Tris(3,5-dibromophenyl)benzene:

-

Acid-Catalyzed Cyclotrimerization of 3',5'-Dibromoacetophenone.

-

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.

This guide will delve into the specifics of each approach, providing the necessary information for their successful implementation in a research setting.

Strategy 1: Acid-Catalyzed Cyclotrimerization

This is often the most direct and atom-economical approach to synthesizing 1,3,5-Tris(3,5-dibromophenyl)benzene. The core of this method is the self-condensation of three molecules of a substituted acetophenone in the presence of an acid catalyst.

Core Principle

The acid-catalyzed cyclotrimerization of acetophenones is a classic organic reaction that proceeds through a series of aldol-type condensations and dehydrations. The acidic environment facilitates the enolization of the acetophenone, which then acts as a nucleophile, attacking the protonated carbonyl of another acetophenone molecule. This process repeats, ultimately leading to the formation of a stable benzene ring at the core of the molecule.

Starting Material

The sole starting material for this synthesis is:

-

3',5'-Dibromoacetophenone

Experimental Protocol

A variety of acid catalysts can be employed for this transformation, including both Brønsted and Lewis acids.[1] The choice of catalyst can influence reaction times, temperatures, and yields.

Protocol: General Procedure for Acid-Catalyzed Cyclotrimerization

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3',5'-dibromoacetophenone.

-

Add the chosen acid catalyst. Common catalysts include methanesulfonic acid (MeSO₃H), p-toluenesulfonic acid (p-TsOH), or Lewis acids like TiCl₄.[1][2]

-

The reaction can be run neat (solvent-free) or in a high-boiling point solvent such as toluene or benzene.[3][4]

-

Heat the reaction mixture to the desired temperature (typically ranging from 65°C to 130°C) and stir vigorously.[1][2]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, the crude product is obtained by removing the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 1,3,5-Tris(3,5-dibromophenyl)benzene.

Data Summary

| Starting Material | Catalyst Examples | Temperature Range | Reaction Time | Typical Yields |

| 3',5'-Dibromoacetophenone | MeSO₃H, p-TsOH, TiCl₄ | 65-130 °C | 3-24 hours | Good to excellent |

Workflow Diagram

Caption: Workflow for the synthesis of 1,3,5-Tris(3,5-dibromophenyl)benzene via cyclotrimerization.

Strategy 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling